1-(3-Hydroxybutyl)pyrrolidin-2-one

Description

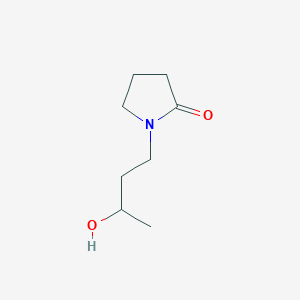

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxybutyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKDYSBMGASIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Hydroxybutyl Pyrrolidin 2 One

Classical Synthetic Routes to N-Substituted Hydroxylated Pyrrolidinones

Traditional approaches to synthesizing molecules like 1-(3-Hydroxybutyl)pyrrolidin-2-one often rely on well-established, sequential reactions that build the molecule step-by-step from simple, readily available precursors.

Multi-step synthesis is a foundational strategy for constructing complex organic molecules. For this compound, a common approach involves the N-alkylation of a pre-formed pyrrolidin-2-one ring. This can be achieved by reacting pyrrolidin-2-one with a suitable four-carbon electrophile containing a protected hydroxyl group or a precursor to it.

Another classical route involves the cyclization of an acyclic precursor. For instance, a linear amino acid derivative containing the N-(3-hydroxybutyl) substituent could undergo intramolecular cyclization (lactamization) to form the desired five-membered ring. The synthesis of pyrrolidine derivatives from acyclic compounds is a well-documented method. mdpi.com The efficiency of such multi-step processes can be enhanced using modern techniques like flow chemistry, which automates sequential reactions, purifications, and isolations, significantly reducing manual handling and time. syrris.jp

Key Precursors for Pyrrolidinone Synthesis:

Proline and 4-hydroxyproline mdpi.com

γ-Aminobutyric acid (GABA) and its esters

2,5-Dimethoxytetrahydrofuran organic-chemistry.org

Acyclic amino alcohols mdpi.com

Both convergent and divergent strategies offer distinct advantages in synthesizing libraries of related compounds or complex target molecules.

A divergent synthesis would begin with a common intermediate, such as a functionalized pyrrolidin-2-one, which is then subjected to various reactions to produce a range of analogues, including this compound. This approach is highly efficient for creating structural diversity from a single starting point.

| Strategy Type | Description | Advantages | Application Example |

| Convergent | Key fragments of the target molecule are synthesized separately and then combined. | Higher overall yield, easier purification, allows for late-stage coupling. | Coupling a pre-formed pyrrolidinone with a chiral 3-hydroxybutyl fragment. |

| Divergent | A common precursor is transformed into a variety of different but related products. | Efficient for generating chemical libraries, explores structure-activity relationships. | Modifying a core pyrrolidinone scaffold with various N-substituents. |

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary synthetic chemistry places a strong emphasis on sustainability, efficiency, and precision. These principles have led to the development of novel methods applicable to the synthesis of this compound.

Catalysis is central to modern organic synthesis, offering mild and selective ways to form complex bonds. Various metal catalysts are effective for the synthesis of pyrrolidines and related N-heterocycles. organic-chemistry.org

Iridium Catalysis : Chiral iridacycle complexes can catalyze "borrowing hydrogen" annulation, directly forming chiral N-heterocycles from simple diols and primary amines. organic-chemistry.org

Rhodium and Copper Catalysis : Rhodium catalysts can be used with O-benzoylhydroxylamines as alkyl nitrene precursors to form pyrrolidines, while copper catalysts facilitate intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org

Photoenzymatic Systems : A one-pot combination of photochemical oxyfunctionalization and enzymatic catalysis can be used to introduce hydroxyl groups onto the pyrrolidine ring with high stereoselectivity. nih.gov This method aligns with green chemistry principles by minimizing intermediate isolation steps. nih.gov

The 3-hydroxybutyl side chain of the target molecule contains a stereocenter, making stereoselective synthesis a critical consideration for accessing specific enantiomers, which is often crucial for biological activity. mappingignorance.org

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction can create up to four new contiguous stereocenters with high stereo- and regioselectivity, controlled by the choice of a chiral metal catalyst (e.g., based on Cu(I) or Ag(I)) or an organocatalyst. mappingignorance.orgchemistryviews.org

Enzyme-based methods also offer exceptional stereocontrol. Biocatalytic transamination or carbonyl reduction of a ketone precursor using transaminases (ATAs) or keto reductases (KREDs) can produce chiral amines and alcohols with very high enantiomeric excess (>99% ee). nih.gov

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes, Organocatalysts | Forms pyrrolidine ring from azomethine ylides and alkenes. mappingignorance.org | High diastereoselectivity and enantioselectivity. mappingignorance.orgchemistryviews.org |

| Biocatalytic Carbonyl Reduction | Keto Reductases (KREDs) | Reduction of a ketone to a chiral alcohol. | Excellent enantiomeric excess (>99% ee). nih.gov |

| Biocatalytic Transamination | Amine Transaminases (ATAs) | Conversion of a ketone to a chiral amine. | Excellent enantiomeric excess (>99% ee). nih.gov |

| Chiral Auxiliary-Based Synthesis | (e.g., from D-mannitol) | A chiral auxiliary directs the stereochemical outcome of reactions. | High optical purity. nih.gov |

Green chemistry aims to reduce the environmental impact of chemical processes. The use of Deep Eutectic Solvents (DES) and solvent-free reaction conditions are two prominent strategies in this area.

Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), which form a liquid with a much lower melting point than the individual components. mdpi.comnih.gov They are valued for their low toxicity, high thermal stability, and biodegradability. mdpi.com DES can act as both the reaction medium and the catalyst, often facilitating reactions through hydrogen-bond interactions. mdpi.com Choline chloride (ChCl) mixed with compounds like urea or malonic acid are common examples of DES used in organic synthesis. mdpi.com

Solvent-Free Conditions , often employed in one-pot, multi-component reactions, offer significant advantages by reducing waste, simplifying purification, and shortening reaction times. uctm.edu Such reactions, sometimes promoted by a catalyst under neat conditions, are highly atom-economical and align with the principles of green chemistry. uctm.edumdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Hydroxybutyl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(3-Hydroxybutyl)pyrrolidin-2-one, ¹H and ¹³C NMR would be fundamental in confirming its covalent structure.

To predict the NMR spectra of the target compound, we can analyze the spectra of its core components: the pyrrolidinone ring and the N-alkyl chain. The experimental NMR data for 2-pyrrolidinone (B116388) provides a baseline for the chemical shifts of the ring protons and carbons. hmdb.cachemicalbook.comchemicalbook.com The introduction of a substituent on the nitrogen atom, as seen in 1-butylpyrrolidin-2-one (B1265465), influences the electronic environment and thus the chemical shifts of the ring atoms. nih.govchemicalbook.comsmolecule.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 (ring) | ~2.0-2.2 | m | - |

| H-4 (ring) | ~2.4-2.6 | t | ~7-8 |

| H-5 (ring) | ~3.3-3.5 | t | ~7-8 |

| H-1' (chain) | ~3.2-3.4 | m | - |

| H-2' (chain) | ~1.6-1.8 | m | - |

| H-3' (chain) | ~3.8-4.0 | m | - |

| H-4' (chain, CH₃) | ~1.2-1.3 | d | ~6-7 |

| OH | Variable | s (broad) | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~175-177 |

| C-3 (ring) | ~30-32 |

| C-4 (ring) | ~18-20 |

| C-5 (ring) | ~45-47 |

| C-1' (chain) | ~48-50 |

| C-2' (chain) | ~35-37 |

| C-3' (chain) | ~65-67 |

| C-4' (chain) | ~22-24 |

The this compound molecule contains a stereocenter at the C3' position of the butyl side chain. This chirality has significant implications for the NMR spectra. The protons on the C2' carbon are diastereotopic, meaning they are in different chemical environments and are expected to exhibit distinct chemical shifts, likely appearing as a complex multiplet.

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between different puckered conformations, often described as envelope or twist forms. nih.govfrontiersin.orgacs.org The specific conformation can be influenced by the nature of the substituent on the nitrogen atom. acs.org The conformational preferences of the ring and the rotation around the N-C1' bond would further influence the precise chemical shifts and coupling constants observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale. In this compound, several dynamic processes could be investigated using variable-temperature (VT) NMR experiments:

Ring Puckering: The interconversion between different envelope or twist conformations of the pyrrolidinone ring.

Amide Bond Rotation: While typically slow for amides, restricted rotation around the N-C(O) bond could be probed.

Side Chain Rotation: Rotation around the N-C1' and C2'-C3' bonds of the hydroxybutyl side chain.

At low temperatures, these motions would be slow, and distinct signals for protons in different conformational environments might be observed. As the temperature increases, the rate of interconversion also increases, leading to a broadening of the signals and eventually their coalescence into time-averaged signals at the fast-exchange limit. Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barriers of these conformational changes.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₁₅NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 157.1103 g/mol .

The fragmentation pattern upon electron ionization (EI) can be predicted by examining the behavior of similar structures, such as 1-butylpyrrolidin-2-one. nih.govnist.govnist.gov The mass spectrum of 1-butylpyrrolidin-2-one shows a prominent peak at m/z 98, which corresponds to the cleavage of the butyl group, leaving a charged fragment of the N-methylenepyrrolidinone moiety.

For this compound, the following fragmentation pathways are anticipated:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 142, or the loss of an ethyl radical (•C₂H₅) from the other side of the hydroxyl group.

Loss of Water: Dehydration is a characteristic fragmentation for alcohols, which would result in a fragment ion [M-H₂O]⁺ at m/z 139.

Cleavage of the Side Chain: Similar to 1-butylpyrrolidin-2-one, cleavage of the entire hydroxybutyl side chain could occur. The most prominent peak is often the one resulting from the cleavage at the Cα-Cβ bond relative to the ring nitrogen, leading to a fragment at m/z 84 or 98, corresponding to the pyrrolidinone ring with a portion of the side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity of Fragment |

| 157 | Molecular Ion [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 139 | [M - H₂O]⁺ |

| 98 | [C₄H₄NO-CH₂]⁺ |

| 85 | [Pyrrolidinone]⁺ |

| 57 | [C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. As of the current date, there are no published reports of a single-crystal X-ray diffraction study for this compound.

If a suitable crystal could be grown, an X-ray crystallographic analysis would unequivocally determine the conformation of the pyrrolidinone ring (the degree and type of puckering) and the preferred conformation of the hydroxybutyl side chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.

Chemical Reactivity and Transformation Pathways of 1 3 Hydroxybutyl Pyrrolidin 2 One

Reactivity at the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold in organic synthesis. Its reactivity is centered around the amide functionality and the adjacent methylene (B1212753) groups. The presence of the N-(3-hydroxybutyl) substituent can influence the reactivity of the ring through steric and electronic effects, and potentially through intramolecular interactions involving the hydroxyl group.

Reactions at Carbon Centers of the Pyrrolidinone Ring

The carbon atoms of the pyrrolidinone ring (C3, C4, and C5) exhibit different levels of reactivity, which can be exploited for further functionalization.

Table 1: Potential Reactions at the C3-Position of the Pyrrolidinone Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Alkylation | 1. Strong base (e.g., LDA, NaHMDS) 2. Alkyl halide (R-X) | 1-(3-Hydroxybutyl)-3-alkylpyrrolidin-2-one |

| Acylation | 1. Strong base (e.g., LDA) 2. Acyl chloride or anhydride | 3-Acyl-1-(3-hydroxybutyl)pyrrolidin-2-one |

| Halogenation | N-Halosuccinimide (NCS, NBS) | 3-Halo-1-(3-hydroxybutyl)pyrrolidin-2-one |

It is important to note that the hydroxyl group in the side chain may require protection prior to these reactions to prevent undesired side reactions, such as deprotonation of the hydroxyl group or its reaction with the electrophile.

C4 and C5-Positions: The C4 and C5 positions are generally less reactive than the C3 position. However, functionalization at these positions can be achieved through various synthetic strategies. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of the C4 position in N-acylpyrrolidines. While direct application to 1-(3-hydroxybutyl)pyrrolidin-2-one has not been reported, this methodology presents a potential route for its C4-functionalization.

Ring-opening of the pyrrolidinone followed by functionalization and subsequent ring-closure is another strategy to introduce substituents at the C4 and C5 positions.

Stereochemical Outcomes of Ring Transformations

The introduction of new stereocenters during the functionalization of the pyrrolidinone ring is a critical aspect, especially in the synthesis of chiral molecules.

When a new substituent is introduced at the C3 position, the stereochemical outcome is dependent on the reaction conditions and the nature of the substrate and reagents. In the absence of a chiral auxiliary or catalyst, the reaction will typically yield a racemic mixture of the two possible enantiomers. However, the existing chirality of the starting material, if present, can influence the diastereoselectivity of the reaction. For this compound, which is itself chiral if the hydroxyl group is at a defined stereocenter, the stereochemical outcome of reactions on the ring would be a subject of diastereoselectivity.

The stereocontrol in reactions at the C4 and C5 positions is often achieved through substrate-controlled or reagent-controlled methods. For instance, in palladium-catalyzed C-H functionalization, the directing group plays a crucial role in determining the stereoselectivity of the reaction.

Due to the lack of specific experimental data for this compound, the stereochemical outcomes of its ring transformations remain a subject for future investigation. The development of stereoselective methods for the functionalization of such N-hydroxyalkyl-pyrrolidinones would be of significant interest for the synthesis of complex, biologically active molecules.

Mechanistic and Theoretical Studies on 1 3 Hydroxybutyl Pyrrolidin 2 One and Its Reactions

Computational Chemistry Approaches

Computational chemistry serves as a cornerstone for modern mechanistic studies, providing a molecular-level understanding that is often inaccessible through experimental means alone. For a molecule like 1-(3-Hydroxybutyl)pyrrolidin-2-one, these methods can predict and explain its structure, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to map out potential energy surfaces for chemical reactions, allowing for the identification of reactants, products, and the high-energy transition states that connect them. beilstein-journals.orgresearchgate.net

A proposed reaction pathway might involve a concerted mechanism or proceed via intermediates. DFT calculations can distinguish between these possibilities by locating all stationary points on the potential energy surface. researchgate.net The nature of the transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for the Oxidation of this compound This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Oxidation Transition Structure | +25.5 |

| Product | 1-(3-Oxobutyl)pyrrolidin-2-one | -15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible 3-hydroxybutyl side chain of this compound allows it to adopt numerous conformations in solution, which can significantly influence its reactivity and interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape over time. nih.govnih.gov

By simulating the molecule in a solvent box (e.g., explicit water), MD trajectories can reveal the preferred spatial arrangements of the side chain relative to the pyrrolidinone ring. Analysis of these trajectories can identify dominant conformers through clustering algorithms. nih.gov Key parameters such as the radius of gyration provide insight into the molecule's compactness, while Ramachandran-like plots can be adapted to visualize the distribution of dihedral angles along the flexible chain. nih.govmdpi.com

Furthermore, MD simulations are crucial for studying intermolecular interactions. The hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) on the molecule will interact with solvent molecules. The strength and dynamics of these interactions can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulation This table presents hypothetical data for illustrative purposes.

| Conformer | Key Dihedral Angle (C-C-C-O) | Population (%) | Description |

|---|---|---|---|

| 1 (Gauche) | ~60° | 45 | Side chain folded towards the ring |

| 2 (Anti) | ~180° | 35 | Extended side chain |

| 3 (Gauche) | ~-60° | 15 | Side chain folded away from the ring |

| Other | - | 5 | Transient conformations |

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict spectroscopic properties, which serves as a way to validate theoretical models against experimental data. DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. mdpi.commdpi.com

The calculated spectra for a proposed structure of this compound can be compared with experimentally obtained spectra. A good correlation between the predicted and measured values provides confidence in the accuracy of the computational model, which can then be used to study more complex properties like reaction mechanisms. mdpi.com For example, the calculated IR frequency for the carbonyl (C=O) stretch and the O-H stretch can be compared to experimental IR spectra to confirm the molecule's structural integrity. mdpi.com

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound Predicted values are illustrative and depend on the level of theory and solvent model used.

| Parameter | Functional Group/Proton | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | -CH(OH)- | 3.8 | 3.5 - 4.0 |

| ¹³C NMR Chemical Shift (ppm) | C=O | 177 | 175 - 180 |

| IR Frequency (cm⁻¹) | O-H Stretch | 3400 | 3200 - 3600 (broad) |

| IR Frequency (cm⁻¹) | C=O Stretch | 1685 | 1670 - 1700 |

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

Understanding the kinetics and thermodynamics of a reaction is essential for predicting its feasibility, rate, and selectivity. Computational chemistry provides the tools to dissect these factors. The relative energies of reactants, transition states, and products calculated via DFT can be used to determine key thermodynamic and kinetic parameters. beilstein-journals.org

Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction indicate whether the transformation is energetically favorable. A negative ΔG suggests a spontaneous process. Kinetic control, on the other hand, is determined by the activation energy (Ea). The reaction pathway with the lowest activation barrier will be the fastest, even if it does not lead to the most thermodynamically stable product. beilstein-journals.orgscipost.org For this compound, this analysis is crucial for predicting the outcomes of reactions with multiple potential products, such as acid-catalyzed dehydration, which could yield different isomers of 1-butenyl-pyrrolidin-2-one.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the journey of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position can be tracked in the reaction products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov

For example, to confirm the mechanism of an esterification reaction between this compound and acetic acid, the hydroxyl oxygen of the alcohol could be labeled with ¹⁸O. If the ¹⁸O atom is incorporated into the resulting ester product, it confirms that the alcohol's oxygen acts as the nucleophile, attacking the carbonyl carbon of the acid. If the ¹⁸O is found in the water byproduct, it would suggest a different mechanism. This technique provides unambiguous evidence that is difficult to obtain by other means. wikipedia.orgresearchgate.net

Applications of 1 3 Hydroxybutyl Pyrrolidin 2 One As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of 1-(3-Hydroxybutyl)pyrrolidin-2-one, featuring a five-membered lactam ring, is a common motif in a wide array of biologically active natural products and synthetic compounds. beilstein-journals.orgnih.gov The presence of the N-substituted side chain with a hydroxyl group offers a versatile handle for further chemical modifications, allowing for the synthesis of more intricate molecular architectures.

Precursor for Advanced Heterocyclic Systems

While specific examples detailing the use of this compound as a direct precursor for advanced heterocyclic systems are not extensively documented in the reviewed literature, the broader class of pyrrolidinone derivatives is well-established as a versatile starting point for the synthesis of complex heterocyclic structures. beilstein-journals.orgorganic-chemistry.org The general importance of the 2-pyrrolidone scaffold is recognized in the synthesis of various pharmaceutically relevant molecules. beilstein-journals.org For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been synthesized through multicomponent reactions and can be further functionalized. beilstein-journals.org The development of new synthetic methodologies is crucial for accessing a wide variety of functionalized heterocyclic compounds, which is of significant interest to medicinal chemists for expanding drug-like chemical space. nih.gov Strategies for the construction of polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, have been developed, showcasing the utility of building blocks that can undergo sequential reactions to create complex scaffolds. nih.gov

The 1-(3-hydroxybutyl) side chain of the title compound presents opportunities for intramolecular cyclization reactions to form fused or bridged bicyclic systems. For example, activation of the hydroxyl group followed by nucleophilic attack by the lactam nitrogen or an enolate generated alpha to the carbonyl could lead to the formation of novel pyrrolizidine (B1209537) or indolizidine alkaloid analogs. These core structures are found in numerous natural products with a wide range of biological activities. researchgate.net

Utility in Chirality Transfer and Asymmetric Synthesis

The this compound molecule possesses a stereogenic center at the 3-position of the butyl side chain. This inherent chirality makes it a valuable substrate for asymmetric synthesis, where the existing stereocenter can influence the stereochemical outcome of subsequent reactions. This process, known as chirality transfer, is a powerful strategy for the synthesis of enantiomerically pure compounds.

While direct studies on chirality transfer using this compound are not prominent in the available literature, the principles of asymmetric synthesis using chiral building blocks are well-established. nih.govmdpi.comresearchgate.net For instance, in reactions involving the hydroxyl group, its stereochemistry can direct the approach of reagents to other parts of the molecule, leading to diastereoselective transformations. Similarly, the chiral environment provided by the side chain could influence the stereoselectivity of reactions at the pyrrolidinone ring.

The field of asymmetric organocatalysis often utilizes chiral pyrrolidine-based scaffolds, such as proline and its derivatives, to induce enantioselectivity in a variety of chemical transformations. nih.govmdpi.comresearchgate.net Although this compound is not a direct proline analogue, the chiral information embedded in its structure could potentially be harnessed in a similar fashion, for example, by its incorporation into a larger catalytic system.

Development of Functional Materials

The dual functionality of this compound also lends itself to applications in materials science, where the hydroxyl and lactam groups can be exploited to create polymers and supramolecular assemblies with specific properties.

Polymerization Studies

The hydroxyl group on the 1-(3-hydroxybutyl) side chain provides a reactive site for polymerization. It can act as an initiator for ring-opening polymerization of cyclic esters or lactones, or it can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, to be used as a monomer in free-radical polymerization. The resulting polymers would feature pendant pyrrolidinone moieties, which could impart desirable properties such as enhanced solubility, hydrophilicity, and biocompatibility.

While specific polymerization studies involving this compound are not detailed in the searched literature, the polymerization of related lactams, such as N-vinylpyrrolidone, to form polyvinylpyrrolidone (B124986) (PVP) is a well-known industrial process. nih.gov The properties of PVP, such as its water solubility and low toxicity, are attributed to the polar lactam ring. By analogy, polymers derived from this compound could exhibit similar useful characteristics.

Scaffold for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures. This compound is an ideal candidate for participating in such assemblies. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a hydrogen bond acceptor.

This dual hydrogen-bonding capability allows for the formation of extended networks. For example, molecules of this compound could self-assemble into chains or sheets through intermolecular hydrogen bonds. Furthermore, it could be co-crystallized with other molecules that have complementary hydrogen bonding sites to form multi-component supramolecular structures. While no specific studies on the supramolecular behavior of this compound have been found, the principles of hydrogen bond-directed assembly are fundamental to crystal engineering and the design of functional organic materials.

Chemical Probe Design and Synthesis

Chemical probes are small molecules used to study and manipulate biological systems. The design of a chemical probe often involves a scaffold that can be readily modified to optimize binding to a biological target and to incorporate reporter tags. The this compound structure possesses features that make it a suitable scaffold for chemical probe development.

The pyrrolidinone core is a common feature in many biologically active compounds, suggesting that it can serve as a privileged scaffold for interacting with protein targets. nih.gov The hydroxyl group on the side chain provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, via an ether or ester linkage. This allows for the synthesis of probes for techniques like fluorescence microscopy or affinity chromatography.

Moreover, the N-substituent can be varied to explore the structure-activity relationship (SAR) and optimize the probe's potency and selectivity for its target. While no chemical probes based on the this compound scaffold have been explicitly described in the reviewed literature, its structural attributes align well with the principles of modern chemical probe design.

Environmental Transformation and Degradation Pathways of 1 3 Hydroxybutyl Pyrrolidin 2 One

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis in environmental matrices)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis in environmental settings.

Hydrolysis The core structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one contains a five-membered lactam, which is a cyclic amide. Amide bonds are known to be susceptible to hydrolysis, a reaction in which a water molecule cleaves the bond. rsc.orgyoutube.com While amides are among the more stable carboxylic acid derivatives, their hydrolysis can be catalyzed under acidic or basic conditions and is significantly accelerated by increased temperature. youtube.com

For the related compound N-methyl-2-pyrrolidone (NMP), studies have shown that hydrolysis is notable under both acidic and alkaline conditions. researchgate.netchemicalbook.com In a neutral environment, NMP is relatively stable. chemicalbook.com However, the rate of hydrolysis increases dramatically in the presence of alkali, such as sodium hydroxide, and with rising temperatures. researchgate.net The primary hydrolysis product of NMP is 4-(methylamino)butyric acid, resulting from the cleavage of the cyclic amide bond. researchgate.net By analogy, the hydrolysis of this compound is predicted to open the lactam ring to form its corresponding amino acid, 4-((3-hydroxybutyl)amino)butanoic acid.

Interactive Table: Factors Affecting Hydrolysis of N-Alkyl Pyrrolidinones (based on NMP data)

Photolysis Photolysis is the degradation of a compound by light. Direct photolysis, where the molecule itself absorbs light energy leading to its breakdown, is an important pathway for compounds with significant light absorption within the solar spectrum. For NMP, studies have shown that direct degradation by UV-C photolysis is minimal, accounting for less than 2% of its removal. nih.gov

However, indirect photolysis, which involves reaction with photochemically generated reactive species like hydroxyl radicals (HO•), can be a significant degradation pathway, particularly in the atmosphere. nih.govresearchgate.net The degradation of NMP is greatly enhanced by advanced oxidation processes, such as UV-C combined with persulfate (PMS) which generates sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals. nih.gov Similarly, photocatalytic degradation of NMP has been demonstrated using titanium dioxide (TiO₂) as a catalyst under various UV light sources. researchgate.net These findings suggest that while this compound may be resistant to direct photolysis, its degradation in the environment could be mediated by reactions with naturally occurring radicals.

Biotic Degradation Pathways in Non-Human Environmental Systems (e.g., microbial metabolism)

Biotic degradation by microorganisms in soil and water is a primary pathway for the removal of many organic chemicals from the environment. While specific studies on this compound are not available, research on structurally similar compounds provides a strong model for its likely metabolic fate.

A study on the degradation of 1-octylpyrrolidin-2-one (B1229347) (NOP) by bacteria isolated from river water and soil showed that the compound was effectively degraded by microbial communities. The degradation was initiated by octane-utilizing bacteria of the genus Phenylobacterium. These bacteria attacked the N-octyl side chain, oxidizing its terminal carbon to form a carboxylic acid. This process resulted in the intermediate 4-(2-oxopyrrolidin-1-yl)butanoic acid. This metabolite was then further degraded by other bacteria, specifically Bordetella petrii and Arthrobacter sp., which were capable of assimilating the nitrogen from the pyrrolidinone ring, thus completing the degradation process.

Based on this model, a plausible biotic degradation pathway for this compound in soil and aquatic environments would involve a microbial consortium.

Initial Oxidation: The degradation would likely begin with the oxidation of the secondary alcohol group on the hydroxybutyl side chain by alcohol-metabolizing microorganisms. This would convert the hydroxyl group to a ketone, forming the metabolite 1-(3-oxobutyl)pyrrolidin-2-one.

Further Side-Chain Metabolism: The side chain could undergo further oxidation, potentially cleaving the chain and forming metabolites like 3-(2-oxopyrrolidin-1-yl)butanoic acid.

Ring Cleavage: Following or in parallel with side-chain modification, other microorganisms could facilitate the hydrolytic cleavage of the lactam ring, similar to the abiotic pathway, making the nitrogen and carbon available as microbial nutrients.

The presence of the hydroxyl group on the alkyl chain of this compound may increase its water solubility and potentially its bioavailability to a wider range of microorganisms compared to a simple alkyl-substituted pyrrolidinone.

Metabolite Identification and Environmental Fate Modeling

Metabolite Identification Based on the abiotic and biotic degradation pathways discussed, several potential metabolites of this compound can be predicted. The identification of such transformation products is crucial for a complete environmental risk assessment, as they may have their own toxicological and environmental profiles.

Interactive Table: Potential Metabolites of this compound

Q & A

What are the optimal synthetic routes for 1-(3-Hydroxybutyl)pyrrolidin-2-one in laboratory settings?

Basic Research Question

The synthesis of this compound can be optimized using nucleophilic substitution or coupling reactions. For example, analogous pyrrolidinone derivatives (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) are synthesized via reactions between 2-pyrrolidinone and halogenated alkyl/aryl precursors under controlled conditions . Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd for cross-coupling) or iodine (e.g., for domino reactions, as in 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one synthesis) .

- Reaction Conditions : Maintain temperatures between 80–120°C in anhydrous solvents like DMF or THF.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>85%) .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Structural elucidation requires multi-modal spectroscopic analysis:

- NMR : ¹H and ¹³C NMR to confirm lactam ring integrity, hydroxybutyl chain position, and stereochemistry. For example, analogous compounds show lactam carbonyl peaks at ~170–175 ppm in ¹³C NMR .

- IR : Detect lactam C=O stretches (~1680–1720 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .

- HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water mobile phases .

What safety protocols should be followed when handling pyrrolidin-2-one derivatives in research labs?

Basic Research Question

While specific toxicity data for this compound is limited, general precautions for pyrrolidinone derivatives include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources .

How can researchers resolve contradictions in reported biological activities of pyrrolidin-2-one derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., anti-Alzheimer’s vs. antimicrobial effects) may arise from structural variations or assay conditions. Methodological solutions include:

- Comparative SAR Studies : Systematically modify substituents (e.g., hydroxybutyl chain length) and test against standardized assays (e.g., Aβ aggregation inhibition for Alzheimer’s ).

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, SH-SY5Y) to assess potency .

- Reproducibility Checks : Validate findings in independent labs using identical compound batches and protocols .

What computational methods aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

Computational tools can guide reaction design and mechanistic studies:

- DFT Calculations : Model transition states for nucleophilic attacks on the lactam carbonyl, predicting regioselectivity in alkylation/acylation reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .

- Docking Studies : Predict interactions with biological targets (e.g., acetylcholinesterase) by aligning the hydroxybutyl chain into active-site pockets .

How to design experiments to elucidate the metabolic pathways of pyrrolidin-2-one derivatives in preclinical models?

Advanced Research Question

Metabolic profiling involves:

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- LC-MS/MS : Quantify metabolites using high-resolution mass spectrometry and isotopic labeling .

- In Vivo Studies : Administer radiolabeled compound to rodents and analyze excretion routes (urine, feces) .

What strategies mitigate environmental risks when disposing of pyrrolidin-2-one derivatives?

Basic Research Question

Despite limited ecotoxicity data (e.g., no PBT/vPvB assessments ), adopt precautionary measures:

- Waste Segregation : Separate halogenated and non-halogenated waste streams .

- Neutralization : Treat acidic/basic functional groups before disposal .

- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste classification .

How do steric and electronic effects influence the lactam ring’s reactivity in this compound?

Advanced Research Question

The hydroxybutyl substituent alters reactivity through:

- Steric Hindrance : Bulky chains reduce nucleophilic attack at the lactam carbonyl, favoring reactions at the hydroxyl group.

- Electronic Effects : Electron-donating hydroxy groups increase ring strain, enhancing susceptibility to ring-opening reactions (e.g., hydrolysis under acidic conditions) .

- Experimental Validation : Compare kinetic data with computational models (e.g., Hammett plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.